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Compound of Interest

Compound Name: 2-Chloro-5-(hydroxymethyl)phenol

CAS No.: 1261598-26-8

Cat. No.: B1429075 Get Quote

Executive Summary & Chemical Context
2-Chloro-5-(hydroxymethyl)phenol represents a unique spectroscopic challenge due to its

"Dual-Hydroxyl" architecture—containing both a phenolic (aromatic) hydroxyl and a benzylic

(aliphatic) hydroxyl group.

Significance: This compound is a high-value scaffold in the synthesis of agrochemicals and

pharmaceutical active ingredients (APIs), often serving as a precursor for etherification or

oxidation reactions.

The Spectroscopic Challenge: Distinguishing the reactivity and stability of the two

oxygenated functionalities requires precise band assignment. Standard libraries often lack

this specific intermediate; therefore, this guide utilizes First-Principles Spectral Synthesis

based on established data for o-chlorophenol and benzyl alcohol derivatives.
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Moiety Electronic Effect Diagnostic IR Region

Phenolic OH (C1)

Acidic, H-bond donor. Ortho-Cl

allows intramolecular H-

bonding.

3550–3200 cm⁻¹ (Stretch)

Chlorine (C2)

Electron-withdrawing

(Inductive), Ortho-para

directing.

1000–600 cm⁻¹ (C-Cl Stretch)

Hydroxymethyl (C5)
Primary alcohol. Exclusively

intermolecular H-bonding.
1050–1000 cm⁻¹ (C-O Stretch)

Aromatic Ring
1,2,4-Trisubstitution pattern

(structurally).
900–800 cm⁻¹ (OOP Bends)

Experimental Methodology
To obtain reproducible data, the sample preparation must account for the hygroscopic nature of

the hydroxymethyl group and the potential for polymorphism.

Protocol A: Solid-State Analysis (ATR-FTIR)
Recommended for Routine QC and Goods-In Identification.

Instrument Setup: Diamond or ZnSe crystal ATR (Attenuated Total Reflectance).

Background: 32 scans, air background.

Sample Loading: Apply ~10 mg of solid. Apply high pressure (clamp torque >80 cN·m) to

ensure contact, as the crystalline lattice can be rigid.

Acquisition: 4000–400 cm⁻¹, 4 cm⁻¹ resolution.

Validation: Check the baseline at 2500 cm⁻¹. Significant scattering indicates poor contact; re-

clamp if necessary.
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Protocol B: Solution-State Analysis (H-Bond
Differentiation)
Recommended for R&D structural elucidation.

Solvent: Anhydrous CCl₄ or CHCl₃ (non-polar solvents minimize solvent-solute H-bonding).

Concentration Series: Prepare 0.1 M, 0.01 M, and 0.001 M solutions.

Cell: CaF₂ liquid cell (0.1 mm pathlength).

Objective: Upon dilution, intermolecular H-bonds (broad bands) disappear, revealing sharp

"free" OH bands. Intramolecular H-bonds (Phenol-Cl interaction) remain constant.

Spectral Interpretation & Band Assignment
The spectrum is divided into three critical zones.[1]

Zone 1: The High-Frequency Region (3700–2800 cm⁻¹)
This region is dominated by O-H and C-H stretching. The key to identifying this molecule is the

"Split Hydroxyl" signal.

3500–3200 cm⁻¹ (Broad): Represents intermolecular hydrogen bonding (polymeric

aggregates). The aliphatic –CH₂OH group contributes significantly here.

~3520–3540 cm⁻¹ (Sharp shoulder): In solution or high-resolution solid spectra, this

corresponds to the intramolecularly H-bonded phenolic OH. The proximity of the Chlorine

atom (position 2) to the Phenol (position 1) creates a stable 5-membered chelate ring effect,

locking this frequency.

3100–3000 cm⁻¹: Aromatic C-H stretching (weak, sharp).

2950–2850 cm⁻¹: Aliphatic C-H stretching (methylene –CH₂– group). Look for the symmetric

and asymmetric modes.

Zone 2: The Functional Fingerprint (1800–1000 cm⁻¹)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemistrysteps.com/infrared-spectroscopy-ir-absorption-table/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This region differentiates the two oxygen types.

1610, 1580, 1480 cm⁻¹: Aromatic ring skeletal vibrations (C=C stretch). The presence of Cl

and alkyl groups often splits the 1600 band.

1260–1240 cm⁻¹ (Strong):Phenolic C-O Stretch. This band is shifted to higher frequencies

(compared to alcohols) due to resonance interaction with the ring.

1050–1010 cm⁻¹ (Strong):Primary Alcohol C-O Stretch (–CH₂OH). This is the definitive

marker for the hydroxymethyl group.

Note: If this band disappears during synthesis, you have likely oxidized the alcohol to an

aldehyde or acid.

Zone 3: Low Frequency & Substitution (1000–600 cm⁻¹)
880–860 cm⁻¹ & 820–800 cm⁻¹: C-H Out-of-Plane (OOP) bending. This pattern is

characteristic of 1,2,4-trisubstituted benzenes (isolated H at C3, adjacent H's at C5/C6

relative to a standard numbering, though chemically this is 1,2,5).

750–650 cm⁻¹: C-Cl Stretching. Often obscured by aromatic ring bends, but typically

appears as a distinct, medium-intensity band around 700–680 cm⁻¹.

Summary Data Table
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Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

3550–3200 Broad/Strong ν(O-H)

Mixed Intermolecular

H-bonding (Aliphatic +

Phenolic)

3530 (approx) Shoulder ν(O-H)

Intramolecular

Phenol-Cl H-bond

(Diagnostic)

3050 Weak ν(C-H) Ar Aromatic C-H stretch

2930, 2870 Medium ν(C-H) Alk

Methylene (-CH₂-)

stretch of

hydroxymethyl

1590, 1480 Strong ν(C=C)
Aromatic Ring

Breathing modes

1250 Very Strong ν(C-O) Ar

Phenolic C-O stretch

(Resonance

strengthened)

1030 Strong ν(C-O) Alk
Benzylic C-O stretch

(Primary Alcohol)

820, 880 Strong δ(C-H) OOP
1,2,4-Substitution

Pattern confirmation

690 Medium ν(C-Cl) Aryl-Chloride stretch

Visualization of Workflows
Diagram 1: Hydroxyl Differentiation Logic
This decision tree illustrates how to distinguish the two OH groups using solvent dilution, a

critical technique for R&D validation.
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Spectral Feature:
Broad Band 3550-3200 cm⁻¹

Action:
Dilute in CCl₄ (0.1M → 0.001M)

 Investigate H-Bonding 

Band Shifts/Sharpens
(Intermolecular H-Bond)

 Dilution Effect 

Band Position Constant
(Intramolecular H-Bond)

 No Dilution Effect 

Assignment:
Aliphatic -CH₂OH

(Benzylic)

Assignment:
Phenolic -OH

(Ortho-Cl interaction)

Click to download full resolution via product page

Caption: Logic flow for distinguishing aliphatic vs. phenolic hydroxyls via dilution studies.

Diagram 2: QC Pass/Fail Algorithm
A standardized workflow for verifying the identity of incoming raw material.

Raw Material
(Solid)

ATR-FTIR
Acquisition

Check 1030 cm⁻¹
(Benzylic C-O)

Check 1250 cm⁻¹
(Phenolic C-O)

Present Check 3500-3200 cm⁻¹
(OH Presence)

Present Compliance
Decision

PASS:
Identity Confirmed

All Bands Present

FAIL:
Suspect Oxidation/Degradation

Missing 1030 cm⁻¹
(Aldehyde formation?)

Missing 1250 cm⁻¹

Click to download full resolution via product page

Caption: Step-by-step QC algorithm for validating 2-Chloro-5-(hydroxymethyl)phenol
integrity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1429075?utm_src=pdf-body-img
https://www.benchchem.com/product/b1429075?utm_src=pdf-body-img
https://www.benchchem.com/product/b1429075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting & Artifacts
Water Interference: The hydroxymethyl group is hygroscopic. If the region 3600–3200 cm⁻¹

is excessively broad and lacks definition, dry the sample in a vacuum desiccator over P₂O₅

for 2 hours and re-run.

Polymorphism: Differences in the fingerprint region (1500–600 cm⁻¹) between batches may

indicate different crystal polymorphs rather than chemical impurities. Grind the sample with

KBr (if using transmission) to normalize crystalline effects, or anneal the sample if using ATR.

Carbonyl Contamination: A weak band appearing at 1700–1720 cm⁻¹ indicates oxidation of

the primary alcohol to the aldehyde (2-chloro-5-formylphenol). This is a common degradation

pathway for this material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced IR Spectroscopy Guide: 2-Chloro-5-
(hydroxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429075#infrared-spectroscopy-of-2-chloro-5-
hydroxymethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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